molecular formula C17H11NO B11550246 2-Methyl-11H-indeno[1,2-b]quinolin-11-one

2-Methyl-11H-indeno[1,2-b]quinolin-11-one

Cat. No.: B11550246
M. Wt: 245.27 g/mol
InChI Key: QKKHEBANVNFLEA-UHFFFAOYSA-N
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Description

2-Methyl-11H-indeno[1,2-b]quinolin-11-one is a nitrogen-containing heterocyclic compound. It belongs to the class of indenoquinoline derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its fused ring structure, which includes an indene and a quinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-11H-indeno[1,2-b]quinolin-11-one typically involves the condensation of ninhydrin with o-phenylenediamine . This reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid. The resulting product is then subjected to further purification steps, such as recrystallization, to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve maximum yield and purity. Additionally, industrial production would likely incorporate continuous flow processes and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-11H-indeno[1,2-b]quinolin-11-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups, leading to the formation of different derivatives.

    Substitution: This reaction can replace hydrogen atoms or other substituents with different functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). These reactions are usually performed in anhydrous solvents, such as tetrahydrofuran (THF).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. These reactions are often carried out in the presence of a catalyst, such as iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives with additional carbonyl groups, while reduction can produce fully saturated indenoquinoline derivatives.

Scientific Research Applications

2-Methyl-11H-indeno[1,2-b]quinolin-11-one has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable building block for designing new molecules with potential biological activities.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research. Its ability to interact with specific enzymes and proteins makes it a promising candidate for drug development.

    Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain cellular pathways involved in tumor growth and proliferation. Additionally, it has been investigated for its neuroprotective properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-Methyl-11H-indeno[1,2-b]quinolin-11-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of c-Jun N-terminal kinase (JNK), a protein kinase involved in various cellular processes, including apoptosis and inflammation . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its phosphorylation and subsequent activation. Additionally, the compound’s ability to donate nitric oxide (NO) through its bioconversion in vivo may contribute to its pharmacological effects .

Comparison with Similar Compounds

2-Methyl-11H-indeno[1,2-b]quinolin-11-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fused ring system and the presence of a methyl group at the 2-position, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

2-methylindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C17H11NO/c1-10-6-7-12-13(8-10)17(19)14-9-11-4-2-3-5-15(11)18-16(12)14/h2-9H,1H3

InChI Key

QKKHEBANVNFLEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C=C3C2=O

Origin of Product

United States

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